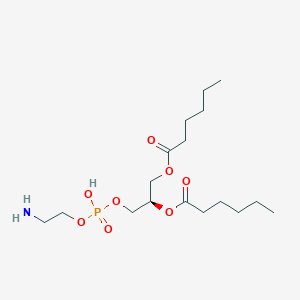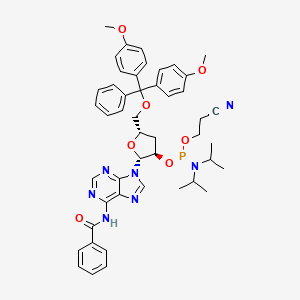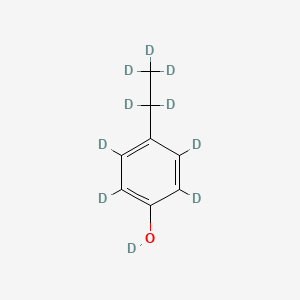
4-Ethylphenol-D10
Descripción general
Descripción
4-Ethylphenol-D10 is a deuterated form of 4-Ethylphenol, an organic compound with the formula C8H10O. The deuterated version, this compound, is often used as an internal standard in various analytical applications due to its stable isotope labeling. This compound is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
Target of Action
4-Ethylphenol-D10 is the deuterium labeled 4-Ethylphenol 4-ethylphenol, the non-deuterated form, is a volatile phenolic compound associated with off-odour in wine .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that the catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol .
Pharmacokinetics
It’s known that deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs . This includes the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which can impact its bioavailability .
Result of Action
It’s known that 4-ethylphenol, the non-deuterated form, is associated with off-odour in wine .
Action Environment
It’s known that the penetrative ability of 4-ethylphenol is dependent on its form at the blood brain barrier (bbb) and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the bbb .
Análisis Bioquímico
Biochemical Properties
4-Ethylphenol-D10, like its parent compound 4-Ethylphenol, is involved in the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . This biochemical reaction yields 4-Ethylphenol
Cellular Effects
Gut-microbiome-derived metabolites, such as this compound, have been shown to modulate neurological health and function . High blood concentrations of host-modified this compound, specifically 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals .
Molecular Mechanism
It is known that once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .
Metabolic Pathways
This compound is involved in the metabolic pathway of the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota . This process yields 4-Ethylphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenol-D10 typically involves the deuteration of 4-Ethylphenol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deuterated reagents and catalysts is optimized to ensure high yield and purity of the final product. The process may also involve multiple purification steps, including distillation and crystallization, to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylphenol-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Ethylquinone.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Ethylquinone
Reduction: 4-Ethylcyclohexanol
Substitution: Various substituted phenols depending on the reagents used
Aplicaciones Científicas De Investigación
4-Ethylphenol-D10 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy for quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Medicine: Investigated for its potential role in modulating neurological functions and its implications in conditions like autism.
Industry: Utilized in the production of stable isotope-labeled compounds for environmental testing and quality control.
Comparación Con Compuestos Similares
4-Ethylphenol-D10 can be compared with other deuterated phenolic compounds, such as:
4-Methylphenol-D10: Similar in structure but with a methyl group instead of an ethyl group.
4-Isopropylphenol-D10: Contains an isopropyl group, leading to different chemical and physical properties.
4-Butylphenol-D10: Has a butyl group, making it more hydrophobic compared to this compound.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for analytical applications where precise quantification and tracing are required.
Propiedades
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-SQSZMTOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


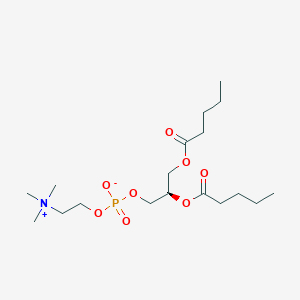





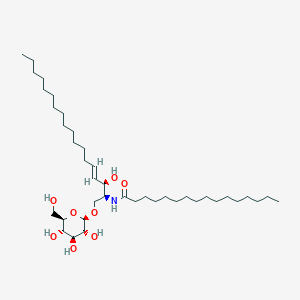

![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
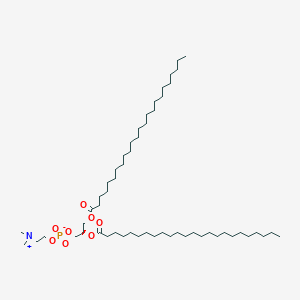
![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)
